Oxychlorosene sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52906-84-0 |

|---|---|

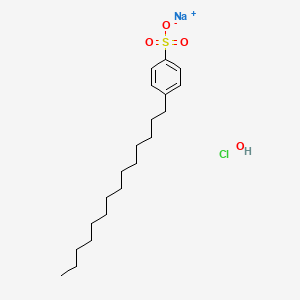

Molecular Formula |

C20H34ClNaO4S |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |

InChI |

InChI=1S/C20H34O3S.ClHO.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2;/h15-18H,2-14H2,1H3,(H,21,22,23);2H;/q;;+1/p-1 |

InChI Key |

SNXUWJAFSLKIMF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of oxychlorosene sodium

An In-depth Technical Guide on the Mechanism of Action of Oxychlorosene (B1229835) Sodium

Introduction

Oxychlorosene sodium, known by the brand name Clorpactin®, is a topical antiseptic agent that has been utilized in clinical practice for several decades.[1] It is a complex of the sodium salt of dodecylbenzenesulfonic acid and hypochlorous acid.[2] This compound is recognized for its broad-spectrum antimicrobial properties, demonstrating efficacy against a wide array of pathogens including gram-positive and gram-negative bacteria, fungi, viruses, and spores.[1] A key advantage of this compound is that its mechanism of action makes the development of microbial resistance highly unlikely.[1] This guide provides a detailed examination of the chemical properties, mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its antimicrobial activities.

Chemical Properties and Dissociation

This compound is a complex molecule that, upon dissolution in an aqueous solution, slowly releases its two active components: hypochlorous acid (HOCl) and the sodium salt of dodecylbenzenesulfonic acid.[1][3] The dodecylbenzenesulfonate component is an anionic detergent, which contributes to the overall antimicrobial effect.[1] The primary bactericidal, virucidal, fungicidal, and sporicidal properties are attributed to the release of hypochlorous acid.[1]

The chemical structure and dissociation of this compound in an aqueous environment are depicted in the following diagram:

Caption: Dissociation of this compound in Water.

Core Mechanism of Action

The antimicrobial efficacy of this compound is derived from a dual-action mechanism involving both of its released components. This multi-pronged attack on microbial cells is a key factor in its broad-spectrum activity and the low probability of resistance development.

Hypochlorous Acid (HOCl): The Oxidizing Agent

The principal microbicidal activity of this compound comes from the released hypochlorous acid.[1][3] HOCl is a potent oxidizing agent that effectively neutralizes pathogens through several mechanisms:

-

Protein Oxidation and Denaturation: HOCl readily diffuses through microbial cell walls and membranes.[1][3] Once inside the cell, it aggressively oxidizes and chlorinates vital cellular components.[1] This includes the oxidation of sulfhydryl groups in amino acids like cysteine and the chlorination of amino groups in proteins, leading to widespread protein denaturation and enzyme inactivation.[3]

-

Disruption of Metabolic Pathways: The non-specific oxidation of enzymes disrupts critical metabolic and energy-producing pathways within the microbe.[3]

-

Damage to Nucleic Acids: HOCl can also inflict damage upon DNA and RNA, leading to mutations and interference with cellular replication and transcription.[3]

Sodium Dodecylbenzenesulfonate: The Surfactant

The second component, sodium dodecylbenzenesulfonate, functions as an anionic surfactant or detergent.[1] Its role is synergistic with that of hypochlorous acid:

-

Membrane Disruption: As a surfactant, it disrupts the lipid bilayer of the microbial cell membrane, increasing its permeability.[3]

-

Enhanced Penetration: This disruption of the outer protective layers of the microbe facilitates the entry of hypochlorous acid into the cell, thereby enhancing its bactericidal effects.[3]

The combined action of these two components leads to a rapid and irreversible breakdown of cellular integrity, culminating in cell lysis and death.[1]

Caption: Multi-faceted Antimicrobial Mechanism of Action.

Quantitative Efficacy Data

The bactericidal activity of this compound is both rapid and potent. The following tables summarize quantitative data from in vitro and clinical studies.

Table 1: In Vitro Time-Kill Assay of this compound Against Meticillin-Resistant Staphylococcus pseudintermedius (MRSP) [4]

| Concentration | Exposure Time (seconds) | Average Bacterial Count (CFU/mL) | Log₁₀ Reduction |

| 0.2% | 5 | 6.94 x 10⁴ | 3.4 |

| 10 | 5.63 x 10³ | - | |

| 20 | 2.96 x 10² | - | |

| 60 | 1.48 x 10² | - | |

| 0.4% | 5 | 2.12 x 10³ | 4.9 |

| 10 | No bacterial growth | >99.9% reduction |

Initial inoculum was approximately 10⁸ CFU/mL.

Table 2: Summary of Clinical Efficacy in Treating Infections

| Indication | Study Type | Oxychlorosene Regimen | Efficacy Outcome | Reference |

| Urinary Tract Infections (UTIs) | Observational Cohort Studies | 0.05% to 0.2% bladder instillations | Treatment success rates ranging from 75% to 92% | [1] |

| Prosthetic Joint Infections (PJIs) | Retrospective Review | Intraoperative irrigation | Reinfection rate of 6.67% for DAIR revisions and 25.00% for 2-stage revisions | [5] |

DAIR: Debridement, Antibiotics, and Implant Retention

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established microbiological and biochemical assays. The following are detailed methodologies for key experiments.

Time-Kill Assay for Bactericidal Activity

This assay quantifies the rate at which an antimicrobial agent kills a bacterial population.

Objective: To determine the bactericidal effect of this compound solutions over a short time course.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., S. pseudintermedius) is grown to a logarithmic phase in an appropriate broth medium. The culture is then diluted to achieve a standardized starting concentration, typically a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

Preparation of Oxychlorosene Solution: A fresh solution of this compound is prepared at the desired concentration (e.g., 0.2% or 0.4%) in sterile, deionized water immediately before the experiment.[4][6]

-

Exposure: At time zero, a precise volume of the bacterial inoculum is mixed with a specified volume of the oxychlorosene solution. A control is run in parallel using a sterile saline or buffer solution instead of the antimicrobial agent.

-

Sampling and Neutralization: At predetermined time points (e.g., 5, 10, 20, 60 seconds), an aliquot is removed from the test mixture and immediately transferred to a neutralizing broth to halt the antimicrobial action of the oxychlorosene.

-

Quantification of Viable Bacteria: The neutralized samples are serially diluted and plated onto an appropriate agar (B569324) medium. The plates are incubated under suitable conditions (e.g., 24-48 hours at 37°C).

-

Data Analysis: The number of colony-forming units (CFU) on each plate is counted. The CFU/mL for each time point is calculated, and the log₁₀ reduction in viable bacteria compared to the initial inoculum is determined. A >3-log reduction is typically considered a bactericidal effect.[4]

Bacterial Membrane Disruption Assay

This assay measures the extent to which an agent damages the bacterial cell membrane, leading to increased permeability.

Objective: To assess the membrane-disrupting capabilities of the dodecylbenzenesulfonate component of this compound.

Methodology:

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline). The cell density is adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1).[7]

-

Fluorescent Probe: A fluorescent dye that cannot penetrate intact cell membranes, such as SYTOX™ Green or propidium (B1200493) iodide (PI), is used.[7][8] These dyes only fluoresce upon binding to nucleic acids, which only occurs if the membrane is compromised.

-

Assay Procedure:

-

The bacterial suspension is incubated with the fluorescent probe (e.g., 5 µM SYTOX Green).[8]

-

The test compound (this compound solution) is added to the bacterial suspension.

-

A control group with untreated cells is included.

-

-

Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope.

-

Data Analysis: A significant increase in fluorescence in the treated sample compared to the control indicates that the cell membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.

Caption: Experimental Workflow for Membrane Disruption Assay.

Protein Oxidation Assay

This assay is designed to detect and quantify the oxidative damage to proteins caused by agents like hypochlorous acid.

Objective: To confirm and quantify the oxidation of microbial proteins upon exposure to this compound.

Methodology:

-

Protein Extraction: A bacterial culture is treated with this compound for a specified period. The cells are then lysed, and total cellular protein is extracted.

-

Detection of Carbonyl Groups: One common method is to derivatize carbonyl groups (a hallmark of protein oxidation) with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Quantification: The resulting protein hydrazones can be quantified spectrophotometrically or detected by Western blot analysis using an anti-DNP antibody.

-

Alternative Method (Chlorotyrosine Detection): A more specific marker for HOCl-mediated oxidation is the formation of 3-chlorotyrosine. This can be detected and quantified using techniques such as mass spectrometry or Western blotting with an antibody specific for 3-chlorotyrosine.[9]

-

Data Analysis: An increase in the level of protein carbonyls or the presence of 3-chlorotyrosine in the treated sample, as compared to an untreated control, provides direct evidence of protein oxidation by hypochlorous acid.

Conclusion

This compound is a potent, broad-spectrum topical antiseptic with a dual mechanism of action that minimizes the likelihood of microbial resistance. Its ability to release hypochlorous acid, a powerful oxidizing agent, allows it to effectively destroy a wide range of pathogens by damaging essential cellular components like proteins and nucleic acids. This action is synergistically enhanced by its surfactant component, which disrupts microbial membranes and facilitates the penetration of hypochlorous acid. Quantitative data from both in vitro and clinical studies confirm its rapid and effective antimicrobial properties. The established experimental protocols provide a robust framework for further research and a deeper understanding of its therapeutic applications.

References

- 1. What evidence supports the use of Clorpactin (sodium oxychlorosene) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 2. This compound | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbiochemjournal.com [microbiochemjournal.com]

- 4. In vitro efficacy of 0.2% and 0.4% sodium oxychlorosene against meticillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clorpactin: An Alternative Irrigation Method for Total Knee Arthroplasty Joint Infection Revisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clorpactin® WCS-90 [dailymed.nlm.nih.gov]

- 7. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 8. Bacterial Membrane Disruption Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

oxychlorosene sodium chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene (B1229835) sodium is a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid. It functions as a topical antiseptic and anti-infective agent, demonstrating broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria, fungi, viruses, and spores. Its mechanism of action involves the gradual release of hypochlorous acid, a potent oxidizing agent that disrupts essential microbial cellular components, combined with the surfactant properties of the alkylbenzene sulfonate, which enhances its penetrability. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of oxychlorosene sodium, along with exemplary experimental protocols for its characterization.

Chemical Structure and Identification

This compound is not a single molecular entity but rather a complex formed between sodium 4-tetradecylbenzenesulfonate and hypochlorous acid. The lipophilic tetradecyl chain and the hydrophilic sulfonate group impart surfactant properties to the alkylbenzene sulfonate component, while the hypochlorous acid provides the potent antimicrobial activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate[1] |

| CAS Number | 52906-84-0[1][2] |

| Molecular Formula | C₂₀H₃₄ClNaO₄S[1][2] |

| Molecular Weight | 429.0 g/mol [1][2] |

| Synonyms | Clorpactin WCS-90, Sodium Oxychlorosene, this compound Salt[1][3][4] |

Physicochemical Properties

This compound is typically supplied as a white to off-white powder. Its properties are a composite of its constituent parts. The quantitative data available for oxychlorosene and its components are summarized below.

Table of Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 553.7°C at 760 mmHg (for 4-tetradecylbenzenesulfonic acid) | [2] |

| Flash Point | 288.7°C (for 4-tetradecylbenzenesulfonic acid) | [2] |

| Aqueous Solubility | >100 mg/mL (in 0.9% saline) | [2] |

| Partition Coefficient (LogP) | 7.77 (for 4-tetradecylbenzenesulfonic acid) | [2] |

Mechanism of Action

Upon dissolution in an aqueous medium, this compound releases its active components: hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid.[2] The antimicrobial efficacy of this compound is a synergistic effect of these two molecules.

The 4-tetradecylbenzenesulfonic acid component acts as a surfactant, disrupting the lipid membranes of microorganisms. This detergent-like action facilitates the penetration of hypochlorous acid into the cell.[2]

The hypochlorous acid component is a powerful, non-specific oxidizing agent that rapidly inactivates essential microbial systems through several mechanisms:[2][5]

-

Oxidation of Sulfhydryl Groups: It oxidizes sulfhydryl groups in enzymes and proteins, leading to their inactivation and disruption of metabolic pathways.

-

Chlorination of Amino Groups: It reacts with amino groups in proteins and nucleic acids, forming chloramines that interfere with cellular function.

-

Disruption of Electron Transport: It can damage components of the electron transport chain, leading to a collapse of cellular energy production.

This multi-targeted mechanism of action is believed to be a key reason for the broad-spectrum activity of this compound and the low likelihood of microbial resistance development.[5]

References

- 1. Mass spectrometric investigations of the action of hypochlorous acid on monomeric and oligomeric components of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid analysis of perchlorate, chlorate and bromate ions in concentrated sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis and Purification of Oxychlorosene Sodium for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene (B1229835) sodium is a complex of sodium 4-tetradecylbenzenesulfonate and hypochlorous acid, utilized as a topical antiseptic.[1][2] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of oxychlorosene sodium. Due to the limited availability of a precise, publicly documented synthesis protocol, this guide outlines a rational, two-stage synthetic approach based on established chemical principles for its components. The first stage details the synthesis and purification of the precursor, sodium 4-tetradecylbenzenesulfonate, through sulfonation of tetradecylbenzene (B74307) followed by neutralization. The second stage describes a generalized method for the complexation of the precursor with a stabilized hypochlorous acid solution to yield this compound. Methodologies for purification, characterization, and the mechanism of action are also discussed.

Introduction

This compound is a topical anti-infective agent that combines the germicidal properties of hypochlorous acid (HOCl) with the wetting and emulsifying actions of an anionic surfactant.[1] When dissolved in water, the complex slowly releases hypochlorous acid, a potent oxidizing and chlorinating agent effective against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and spores.[1] The surfactant component, sodium 4-tetradecylbenzenesulfonate, facilitates the penetration of hypochlorous acid into microbial cell walls and disrupts cell membranes.[2] The commercially available product, Clorpactin WCS-90®, is used for surgical irrigation and the treatment of localized infections.[1][3]

This guide provides a detailed theoretical framework and generalized experimental protocols for the laboratory synthesis and purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄ClNaO₄S | [4] |

| Molecular Weight | 429.0 g/mol | [4] |

| Appearance | Amorphous white powder with a faint chlorine odor | [1] |

| CAS Number | 52906-84-0 | [4] |

| Aqueous Solubility | >100 mg/mL in 0.9% saline | [2] |

| Partition Coefficient (LogP) | 7.77 | [2] |

Table 1: Physicochemical data for this compound.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound can be logically divided into two primary stages:

-

Synthesis and purification of the precursor, sodium 4-tetradecylbenzenesulfonate.

-

Complexation of the precursor with stabilized hypochlorous acid.

Stage 1: Synthesis and Purification of Sodium 4-Tetradecylbenzenesulfonate

This stage involves the sulfonation of tetradecylbenzene followed by neutralization.

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reactants: Place a measured amount of tetradecylbenzene in the flask.

-

Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of fuming sulfuric acid (oleum) or sulfur trioxide from the dropping funnel while maintaining the reaction temperature between 20-50°C.

-

Reaction Time: After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralization: To the quenched reaction mixture, slowly add a concentrated solution of sodium hydroxide (B78521) (NaOH) with constant stirring. Monitor the pH using a pH meter.

-

pH Adjustment: Continue adding NaOH until the pH of the solution reaches 7-8.

-

Isolation of Crude Product: The sodium 4-tetradecylbenzenesulfonate will precipitate out of the solution. The crude product can be collected by filtration.

The crude product will likely contain unreacted starting materials and inorganic salts such as sodium sulfate. Purification can be achieved through the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture) and allow it to cool slowly to form crystals.

-

Solvent Extraction:

-

Dissolve the crude product in a water-ethanol mixture.

-

Wash the solution with a non-polar solvent like petroleum ether to remove any unreacted tetradecylbenzene.

-

The purified sodium 4-tetradecylbenzenesulfonate will remain in the aqueous-ethanolic layer. The solvent can then be removed under reduced pressure.

-

Stage 2: Complexation with Stabilized Hypochlorous Acid

This stage involves the reaction of the purified sodium 4-tetradecylbenzenesulfonate with a stabilized solution of hypochlorous acid. The stability of the hypochlorous acid solution is crucial for the successful formation of the complex.

A stabilized hypochlorous acid solution can be prepared by carefully acidifying a sodium hypochlorite (B82951) solution.

-

Starting Material: Begin with a commercially available sodium hypochlorite (NaOCl) solution.

-

Acidification: In a well-ventilated fume hood, cool the NaOCl solution in an ice bath. Slowly add a dilute solution of hydrochloric acid (HCl) with vigorous stirring.

-

pH Control: Continuously monitor the pH of the solution. The target pH should be maintained between 3.5 and 5.0 to ensure that hypochlorous acid is the predominant species.[5]

-

Stabilization: The presence of the sulfonate precursor will aid in stabilizing the hypochlorous acid.

-

Reaction: Slowly add the purified sodium 4-tetradecylbenzenesulfonate to the chilled, stabilized hypochlorous acid solution with continuous stirring. The molar ratio of the reactants should be carefully controlled, though the optimal ratio is not well-documented in publicly available literature. A 1:1 molar ratio is a rational starting point for optimization.

-

Reaction Conditions: Maintain the temperature of the reaction mixture below 10°C to minimize the decomposition of hypochlorous acid.

-

Isolation of this compound: The final product, this compound, is a solid. It can be isolated from the reaction mixture by methods such as lyophilization (freeze-drying) or careful precipitation followed by filtration.

Purification of this compound

The final product may require further purification to remove any unreacted starting materials or byproducts.

-

Low-Temperature Recrystallization: Recrystallization from a suitable solvent system at low temperatures may be a viable purification method. The choice of solvent would need to be determined experimentally to ensure it dissolves the product at a slightly elevated temperature but allows for precipitation upon cooling, without causing decomposition.

-

Washing: The isolated solid can be washed with a cold, non-reactive solvent to remove impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Presence of characteristic peaks for S=O stretching in the sulfonate group, C-H stretching of the alkyl chain, and potentially O-Cl stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra to confirm the structure of the 4-tetradecylbenzenesulfonate moiety. |

| Elemental Analysis | To determine the percentage composition of C, H, Cl, Na, O, and S, and to confirm the empirical formula. |

| Titration | To quantify the available chlorine content, which is a measure of the hypochlorous acid in the complex. |

Table 2: Analytical techniques for the characterization of this compound.

Mechanism of Action

The antimicrobial activity of this compound is primarily due to the release of hypochlorous acid upon dissolution in an aqueous environment.[2] The mechanism involves a multi-pronged attack on microbial cells.

Caption: Mechanism of antimicrobial action of this compound.

Experimental Workflows

The following diagrams illustrate the proposed workflows for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Safety Considerations

-

Corrosive Reagents: Fuming sulfuric acid, sulfur trioxide, and concentrated sodium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. All manipulations should be performed in a certified fume hood.

-

Chlorine Gas: Acidification of sodium hypochlorite can release toxic chlorine gas. This step must be performed in a well-ventilated fume hood with extreme caution.

-

Exothermic Reactions: The sulfonation and neutralization steps are exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

References

- 1. This compound CAS#: 52906-84-0 [amp.chemicalbook.com]

- 2. This compound (52906-84-0) for sale [vulcanchem.com]

- 3. View Product – United Guardian, Inc. [u-g.com]

- 4. This compound | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hypochlorous Acid as a Potential Wound Care Agent: Part I. Stabilized Hypochlorous Acid: A Component of the Inorganic Armamentarium of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Oxychlorosene Sodium: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene (B1229835) sodium, a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid, is a topical antiseptic agent with broad-spectrum antimicrobial activity.[1] Its efficacy is primarily attributed to the release of hypochlorous acid (HOCl) upon dissolution in aqueous media.[1][2] Understanding the stability and degradation pathways of oxychlorosene sodium is critical for ensuring its quality, safety, and therapeutic effectiveness. This technical guide provides an in-depth analysis of the factors influencing its stability and the chemical transformations it undergoes upon degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄ClNaO₄S | [3] |

| Molecular Weight | 429.0 g/mol | [1][3] |

| Appearance | Amorphous white powder with a faint chlorine odor | [4] |

| Solubility | Soluble in water | [1] |

| pH of Solution | 6.4 - 6.8 | United Guardian, Inc. |

Stability Profile

The stability of this compound is intrinsically linked to the stability of its active component, hypochlorous acid, which is known to be susceptible to various environmental factors.

Stability of Reconstituted Solutions

Quantitative data on the stability of reconstituted this compound solutions (marketed as Clorpactin WCS-90) is provided by the manufacturer.

Table 2: Stability of Reconstituted this compound Solutions

| Storage Condition | Duration of Stability | Source |

| Refrigerated (2-8°C) | Up to 14 days | United Guardian, Inc. |

| Room Temperature (20-25°C) | Up to 7 days | United Guardian, Inc. |

Factors Influencing Stability

Several factors can influence the degradation of this compound, primarily by affecting the stability of the released hypochlorous acid.

-

pH: Hypochlorous acid is most stable in a slightly acidic to neutral pH range (pH 5-7). The pH of reconstituted this compound solutions is maintained between 6.4 and 6.8, which is within the optimal stability range for HOCl.

-

Temperature: Elevated temperatures accelerate the decomposition of hypochlorous acid. Therefore, reconstituted solutions are more stable when refrigerated.

-

Light: Exposure to ultraviolet (UV) light can induce the degradation of hypochlorous acid. Solutions should be protected from light to maintain their potency.

-

Presence of Organic Matter and Metal Ions: Contact with organic compounds and certain metal ions can lead to the rapid consumption of hypochlorous acid through oxidation-reduction reactions.

Degradation Pathways

The primary degradation pathway of this compound in an aqueous solution is its hydrolysis to release hypochlorous acid and 4-tetradecylbenzenesulfonic acid. Further degradation can occur for both of these components.

Hydrolysis of this compound

The initial step in the degradation of this compound is the dissociation of the complex in water.

References

In-Depth Technical Guide: Solubility of Oxychlorosene Sodium in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxychlorosene (B1229835) sodium, a complex of sodium 4-tetradecylbenzenesulfonate and hypochlorous acid. Understanding the solubility of this compound is critical for its formulation, application, and research into its antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.

Core Topic: Solubility of Oxychlorosene Sodium

This compound is an amphiphilic molecule, possessing both a hydrophobic tetradecyl chain and a polar sodium sulfonate group.[1] This structure dictates its solubility characteristics, allowing for interaction with both aqueous and lipid environments. Its high LogP value of 7.77 indicates significant lipophilicity, which is key to its ability to penetrate cell membranes.[1]

Data Presentation: Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following table summarizes the available quantitative solubility data for this compound.

| Solvent System | Temperature | Method | Solubility | Reference |

| 0.9% Saline (Aqueous) | Not Specified | Not Specified | > 100 mg/mL | [1] |

| Methanol | Not Specified | Not Available | Data not available | |

| Ethanol | Not Specified | Not Available | Data not available | |

| Acetone | Not Specified | Not Available | Data not available | |

| Isopropanol (B130326) | Not Specified | Not Available | Data not available |

Experimental Protocols

Accurate determination of solubility is paramount in pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a series of vials containing the solvent of interest (e.g., water, 0.9% saline, methanol, ethanol).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The system is allowed to reach equilibrium, which may take 24-72 hours. This ensures that the solvent is fully saturated with the solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination

Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in high-throughput screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a multi-well plate.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a defined period (e.g., 1-24 hours) using nephelometry or visual inspection.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for solubility determination of this compound.

References

An In-depth Technical Guide on the Historical Development and Discovery of Oxychlorosene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlorosene (B1229835), a complex of hypochlorous acid and a sulfonated hydrocarbon, has a long-standing history of use as a broad-spectrum topical antiseptic. Marketed for over half a century, primarily under the trade name Clorpactin®, its development marks a significant chapter in the pre-antibiotic and early antibiotic eras of infection control. This technical guide provides a comprehensive overview of the historical development, discovery, chemical properties, and antimicrobial activity of oxychlorosene. It details its mechanism of action, which is rooted in the potent, non-specific oxidative damage inflicted by its slow release of hypochlorous acid, rendering the development of microbial resistance unlikely. This document summarizes available quantitative antimicrobial data, outlines key experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Historical Development and Discovery

The precise origin of oxychlorosene is rooted in the mid-20th century, a period of intense research into chemical antiseptics. While the exact inventor and initial synthesis are not prominently documented in readily available scientific literature, its introduction into clinical practice can be traced back to the 1950s.

Manufacturer and Branding: Oxychlorosene has been manufactured by United-Guardian, Inc., a company founded in 1942.[1][2] It has been primarily marketed under the brand name Clorpactin WCS-90®.[3][4] United-Guardian has a history of developing proprietary chemical formulations, and oxychlorosene stands as one of its long-standing pharmaceutical products.[5][6]

Early Clinical Applications: The earliest documented clinical applications of oxychlorosene (as Clorpactin) emerged in the mid-1950s. A preliminary report by Zwerling in 1955 described its use as a new antiseptic in otolaryngology.[7] Shortly after, Swanker reported on its use as a surgical antiseptic in 1955.[8] These early studies highlighted its potential for treating localized infections and for surgical irrigation. An early report also demonstrated its rapid activity against organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus species.[9] Despite not receiving formal FDA approval, it has been used for over 50 years as a topical antiseptic for a variety of applications, including genitourinary, ophthalmic, otolaryngologic, proctologic, and skin and soft tissue infections.[10]

Chemical Properties and Formulation

Oxychlorosene is a complex of a sulfonated hydrocarbon and hypochlorous acid. The sodium salt is the form used in the commercial product, Clorpactin WCS-90®.

| Property | Value |

| IUPAC Name | sodium;hypochlorous acid;4-tetradecylbenzenesulfonate |

| Molecular Formula | C₂₀H₃₄ClNaO₄S[11] |

| Molecular Weight | 429.0 g/mol [11] |

| Appearance | White to off-white powder |

Formulation: Oxychlorosene is supplied as a powder for reconstitution.[10] The powder is dissolved in sterile or deionized water to create a solution for topical application. The concentration of the solution can be adjusted depending on the intended use, typically ranging from 0.05% to 0.2%.[10]

Mechanism of Action: A Non-Specific Oxidative Assault

The antimicrobial efficacy of oxychlorosene is not derived from a specific interaction with a microbial signaling pathway. Instead, it functions as a potent, non-specific oxidizing agent through the slow release of hypochlorous acid (HOCl) in solution.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Action of disinfectant solutions on adaptive capacity and virulence factors of the Candida spp. biofilms formed on acrylic resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View Product – United Guardian, Inc. [u-g.com]

- 4. Minsky DTIC [dtic.minsky.ai]

- 5. dcfmodeling.com [dcfmodeling.com]

- 6. In vitro susceptibility of Candida albicans to four disinfectants and their combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Efficacy of disinfectants on control and clinical bacteria strains at a zonal referral hospital in Mwanza, Tanzania: a cross sectional hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxychlorosene Sodium | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Oxychlorosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene (B1229835), a complex of hypochlorous acid, is a broad-spectrum antimicrobial agent with a long history of use as a topical antiseptic and irrigant. Its mechanism of action, centered on the potent oxidizing capabilities of hypochlorous acid, allows for effective and rapid inactivation of a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and spores. A key advantage of oxychlorosene is the low likelihood of microbial resistance development due to its non-specific mode of action. This technical guide provides a comprehensive overview of the fundamental research on oxychlorosene's antimicrobial spectrum, consolidating available data, outlining key experimental methodologies, and visualizing its mechanism of action.

Introduction

Oxychlorosene is a stabilized oxychloro-anion compound that, in solution, slowly releases hypochlorous acid (HOCl), a key component of the innate immune response in humans. This release of a potent, endogenous antimicrobial agent underpins its broad-spectrum activity. Historically, it has been utilized in various clinical settings, including surgical irrigation and the treatment of urinary tract infections. This guide delves into the scientific basis of oxychlorosene's antimicrobial properties, providing a resource for researchers and professionals in drug development.

Mechanism of Action

The primary antimicrobial activity of oxychlorosene is attributed to the release of hypochlorous acid. The proposed mechanism involves the following key steps:

-

Release of Hypochlorous Acid: In an aqueous environment, oxychlorosene dissociates to release hypochlorous acid.

-

Cell Wall and Membrane Disruption: Hypochlorous acid, a potent oxidizing agent, reacts with and denatures proteins and lipids within the microbial cell wall and membrane. This leads to increased permeability and ultimately, cell lysis.

-

Intracellular Damage: Hypochlorous acid that penetrates the cell can oxidize and chlorinate intracellular proteins and enzymes, disrupting essential metabolic processes and leading to cell death.

This multi-targeted and non-specific mechanism of action is a significant advantage, as it makes the development of microbial resistance highly unlikely.

Exploratory Studies on the Virucidal and Fungicidal Activity of Oxychlorosene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene (B1229835), a stabilized complex of hypochlorous acid, has a long history as a topical antiseptic. Its broad-spectrum antimicrobial activity is attributed to the release of hypochlorous acid (HOCl), a potent oxidizing agent naturally produced by the human immune system. This technical guide provides an in-depth exploration of the existing scientific literature on the virucidal and fungicidal properties of oxychlorosene and its active principle, hypochlorous acid. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key mechanisms of action and experimental workflows. While specific quantitative efficacy data for the proprietary formulation of oxychlorosene is limited in publicly available literature, this guide leverages extensive research on its active component, hypochlorous acid, to provide a comprehensive overview for research and development professionals.

Mechanism of Action

The antimicrobial efficacy of oxychlorosene is derived from its gradual release of hypochlorous acid in solution.[1] HOCl is a powerful oxidizing agent that indiscriminately targets and damages essential macromolecules of microorganisms, leading to rapid cell death.[2] Unlike many antibiotics that have specific cellular targets, this multi-pronged mechanism of action makes the development of microbial resistance highly unlikely.[1]

The primary mechanisms of action of hypochlorous acid against microbial cells include:

-

Protein Oxidation: HOCl rapidly reacts with and oxidizes sulfhydryl groups in amino acids such as cysteine and methionine. This leads to the denaturation of essential proteins and enzymes, disrupting critical cellular functions.[2]

-

Membrane Disruption: The neutral charge and small size of HOCl allow it to easily penetrate microbial cell walls and membranes. It oxidizes lipids, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis.[2]

-

Nucleic Acid Damage: Hypochlorous acid can react with and damage both DNA and RNA, interfering with replication and transcription processes.[2]

-

Metabolic Inhibition: HOCl has been shown to inhibit key enzymes involved in cellular respiration and energy production, such as those in the electron transport chain, leading to a metabolic collapse of the microorganism.[2]

Virucidal Activity of Hypochlorous Acid

Hypochlorous acid has demonstrated potent virucidal activity against a broad spectrum of both enveloped and non-enveloped viruses. Its mode of action against viruses is multifaceted, targeting multiple components of the virion.

Key Virucidal Mechanisms:

-

Envelope Damage: For enveloped viruses, HOCl disrupts the lipid envelope, compromising the integrity of the virion and preventing its entry into host cells.[3]

-

Capsid Protein Denaturation: HOCl alters the structure of the viral capsid proteins through oxidation, which can prevent the virus from attaching to and infecting host cells.[3]

-

Genome Inactivation: The potent oxidizing nature of HOCl can lead to damage of the viral genetic material (DNA or RNA), rendering the virus incapable of replication.[3]

Table 1: Summary of Virucidal Efficacy of Various Disinfectants (for comparative purposes)

| Disinfectant/Active Ingredient | Virus | Concentration | Contact Time | Log10 Reduction | Reference |

| Sodium Hypochlorite | Norovirus surrogate | 2700 ppm | 1 min | >5 | [5] |

| Povidone-Iodine | Coronaviruses, Influenza A | 11% available iodine | 1 min | ≥4.0 | [5] |

| Accelerated Hydrogen Peroxide | Poliovirus, Rotavirus | 0.5% | 1 min | >4 | [5] |

| Ethanol | SARS-CoV-2 | 70% | 30 sec | >3.8 | [6] |

| Quaternary Ammonium Compounds | SARS-CoV-2 | Varies | 15 sec | Highly effective | [6] |

Fungicidal Activity of Hypochlorous Acid

Hypochlorous acid is also a potent fungicidal agent, effective against a variety of yeasts and molds.[7] Its mechanism of action against fungi is similar to that against bacteria, involving the disruption of cellular structures and metabolic processes. Recent studies have shed light on a more specific pathway of fungal cell death induced by HOCl.

Key Fungicidal Mechanisms:

-

Membrane Permeabilization: HOCl disrupts the plasma membrane of fungal cells, leading to increased permeability and cell death.[8][9]

-

Induction of Apoptosis: In the yeast Saccharomyces cerevisiae, hypochlorous acid has been shown to induce caspase-dependent apoptosis at lower concentrations, while causing rapid necrosis at higher concentrations.[10] This indicates a programmed cell death pathway is triggered by HOCl-induced cellular stress.

-

Distinct Transcriptional Response: Studies on Candida albicans have revealed that the transcriptional response to HOCl is significantly different from that of other oxidants like hydrogen peroxide, suggesting a unique mechanism of action and cellular response.[8][9]

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal activity, representing the lowest concentration that prevents visible growth of a fungus.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Antifungal Agents against Candida Species

| Antifungal Agent | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida krusei MIC (µg/mL) |

| Hypochlorous Acid | Data not available | Data not available | Data not available | Data not available | Data not available |

| Fluconazole | 0.25 - 2 | 8 - 64 | 1 - 4 | 0.5 - 4 | 16 - 64 |

| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 |

| Caspofungin | 0.03 - 0.25 | 0.06 - 0.5 | 0.25 - 2 | 0.06 - 0.5 | 0.25 - 2 |

Note: The MIC values for standard antifungal agents are provided for comparative purposes. Specific MIC data for oxychlorosene or hypochlorous acid against these fungal species are not available in the reviewed literature.

Experimental Protocols

The virucidal and fungicidal activity of a compound like oxychlorosene is typically evaluated using standardized in vitro assays. These protocols are designed to quantify the reduction in microbial viability after exposure to the test substance under controlled conditions.

Quantitative Virucidal Suspension Test (based on EN 14476)

This method is widely used to determine the virucidal activity of chemical disinfectants.

-

Preparation of Virus Stock: A high-titer stock of the test virus is prepared in a suitable cell culture medium.

-

Test Substance Preparation: The test substance (oxychlorosene) is prepared at various concentrations in a diluent, often with the addition of an interfering substance (e.g., bovine serum albumin) to simulate "dirty" or "clean" conditions.

-

Exposure: A defined volume of the virus stock is mixed with a volume of the test substance solution. The mixture is incubated at a specified temperature for a set contact time.

-

Neutralization: Immediately after the contact time, the action of the disinfectant is stopped by dilution in a neutralizer or by a method such as gel filtration to prevent further inactivation of the virus and to reduce cytotoxicity to the host cells.

-

Viral Titer Determination: The remaining infectious virus in the mixture is quantified by serial dilution and inoculation onto susceptible host cell monolayers. The viral titer is typically determined by observing the cytopathic effect (CPE) and calculating the 50% Tissue Culture Infective Dose (TCID50).

-

Calculation of Log Reduction: The virucidal activity is expressed as the logarithmic reduction in viral titer compared to a control (virus treated with diluent only). A reduction of ≥ 4 log10 is generally required to claim virucidal activity.[4]

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) (based on CLSI M27/M38)

This method is a standard for determining the MIC of antifungal agents.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared and adjusted to a specific cell density.

-

Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the test substance (oxychlorosene) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells (growth control without the antifungal agent and sterility control without the fungus) are included.

-

Incubation: The microtiter plates are incubated at a specified temperature for a defined period (e.g., 24-48 hours), allowing for fungal growth in the absence of the inhibitor.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Virucidal action of hypochlorous acid targeting multiple viral components.

Caption: Hypochlorous acid inducing caspase-dependent apoptosis in fungal cells.

Caption: A generalized workflow for assessing the antimicrobial efficacy of oxychlorosene.

Conclusion

Oxychlorosene, through the action of its active component hypochlorous acid, is a potent antimicrobial agent with demonstrated broad-spectrum activity. The mechanisms of action, involving the oxidative destruction of essential cellular components, are effective against both viruses and fungi and are unlikely to lead to the development of microbial resistance. While specific quantitative efficacy data for the proprietary oxychlorosene formulation is not extensively available in the public domain, the wealth of data on hypochlorous acid provides a strong foundation for its use as a virucidal and fungicidal agent. Further research with standardized testing methodologies on the specific formulation of oxychlorosene would be beneficial to quantify its efficacy against a wider range of clinically relevant viruses and fungi and to further elucidate its precise mechanisms of action. This would provide valuable data for drug development professionals and researchers in the field of infectious disease control.

References

- 1. What evidence supports the use of Clorpactin (sodium oxychlorosene) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 2. Hypochlorous Acid: Mechanisms of Action Against Viruses [eureka.patsnap.com]

- 3. annihilare.com [annihilare.com]

- 4. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news.stonybrook.edu [news.stonybrook.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Hypochlorous Acid Induces Caspase Dependent Apoptosis in Saccharomyces cerevisiae [scirp.org]

Initial Investigations into Oxychlorosene Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlorosene (B1229835), a complex of hypochlorous acid (HOCl), is recognized for its potent antiseptic properties. While its efficacy as a bactericidal and virucidal agent is established, a comprehensive understanding of its cytotoxic effects on mammalian cells is crucial for its safe and effective therapeutic application. This technical guide provides an in-depth analysis of the initial investigations into oxychlorosene's cytotoxicity, primarily focusing on the mechanistic actions of its active component, hypochlorous acid. Drawing from available in vitro studies, this document summarizes quantitative data on cell viability, details relevant experimental protocols, and visualizes the key signaling pathways implicated in oxychlorosene-induced cell death. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of oxychlorosene-based therapeutics.

Introduction to Oxychlorosene and its Cytotoxic Potential

Oxychlorosene is a stabilized oxychloro-anion compound that releases hypochlorous acid (HOCl), a potent oxidizing agent. HOCl is a key molecule in the innate immune system, where it is generated by myeloperoxidase in neutrophils to destroy pathogens.[1] This inherent reactivity, while beneficial for its antimicrobial properties, also raises questions about its potential toxicity to host cells. Understanding the dose-dependent cytotoxic effects and the underlying molecular mechanisms is paramount for establishing therapeutic windows and minimizing off-target effects in clinical applications.

Initial research into the cytotoxicity of oxychlorosene is largely inferred from studies on its active ingredient, hypochlorous acid. These studies reveal a dose-dependent impact on cell fate, with high concentrations leading to rapid necrotic cell death and lower, sub-lethal doses inducing a more controlled, programmed cell death known as apoptosis, or causing growth arrest.[2][3][4] The primary mechanism of HOCl-induced cytotoxicity is attributed to oxidative stress, resulting from the oxidation of crucial cellular components like glutathione (B108866) and protein thiols.[4][5]

Quantitative Analysis of Cytotoxicity

While specific IC50 values for oxychlorosene across a wide range of cell lines are not extensively documented in publicly available literature, studies on hypochlorous acid provide valuable insights into its dose-dependent cytotoxic effects. The following tables summarize key quantitative data from in vitro studies on various mammalian cell lines.

Table 1: Cytotoxic Effects of Hypochlorous Acid (HOCl) on L929 and RAW 264.7 Cells

| Cell Line | HOCl Concentration (ppm) | Treatment Time | Cell Viability (%) | Reference |

| L929 (Fibroblast) | 100 | 1 min | >80 | [6][7] |

| L929 (Fibroblast) | 200 | 1 min | >80 | [6][7] |

| L929 (Fibroblast) | 300 | 1 min | >80 | [6][7] |

| L929 (Fibroblast) | 400 | 1 min | >80 | [6][7] |

| L929 (Fibroblast) | 500 | 1 min | >80 | [6][7] |

| RAW 264.7 (Macrophage) | 100 | Not Specified | >70 | [7] |

| RAW 264.7 (Macrophage) | 200 | Not Specified | >70 | [7] |

| RAW 264.7 (Macrophage) | 300 | Not Specified | >70 | [7] |

| RAW 264.7 (Macrophage) | 400 | Not Specified | >70 | [7] |

| RAW 264.7 (Macrophage) | 500 | Not Specified | <70 | [7] |

Table 2: Dose-Dependent Effects of Hypochlorous Acid (HOCl) on Human Endothelial Cells

| Cell Type | HOCl Dose (nmol per 1.2x10⁵ cells) | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 | Transient Growth Arrest | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 20-40 | Apoptosis | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 | Necrosis | [2][3] |

Table 3: Cytotoxicity of Sodium Hypochlorite (B82951) (a source of HOCl) on Human Dermal Fibroblasts

| Cell Line | NaOCl Concentration (%) | Exposure Time | Cell Survival | Reference | | :--- | :--- | :--- | :--- | | Human Dermal Fibroblasts | >0.05 | Not Specified | Null |[8] |

Experimental Protocols for Assessing Oxychlorosene Cytotoxicity

Standardized protocols are essential for the accurate and reproducible assessment of cytotoxicity. The following are detailed methodologies for key experiments relevant to investigating the cytotoxic effects of oxidizing agents like oxychlorosene.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture:

-

Seed cells (e.g., human fibroblasts, keratinocytes, or relevant cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare a range of oxychlorosene concentrations in the appropriate cell culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the prepared oxychlorosene solutions or control medium.

-

Incubate for the desired exposure time (e.g., 1, 4, 24, or 48 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Gently agitate the plate to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of oxychlorosene that inhibits 50% of cell viability).

-

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

-

Cell Culture and Treatment:

-

Follow the same cell seeding and treatment protocol as described for the MTT assay.

-

Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer) and negative controls (untreated cells).

-

-

LDH Assay Procedure:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves mixing the supernatant with a reaction mixture containing the LDH substrate and a tetrazolium salt.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

-

Apoptosis and Necrosis Detection (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of oxychlorosene as previously described.

-

-

Staining Procedure:

-

After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be Annexin V-negative and PI-negative.

-

Early apoptotic cells will be Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

-

Necrotic cells will be Annexin V-negative and PI-positive.

-

Visualization of Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in oxychlorosene-induced cytotoxicity and a typical experimental workflow.

Signaling Pathways

The cytotoxic effects of oxychlorosene, mediated by hypochlorous acid, are primarily driven by oxidative stress. This can trigger two distinct cell death pathways: apoptosis and necrosis, depending on the dose and cellular context.

Caption: Dose-dependent cytotoxicity of oxychlorosene via oxidative stress.

Experimental Workflow

The investigation of oxychlorosene's cytotoxicity follows a structured experimental workflow, from initial cell culture to the final data analysis.

Caption: General workflow for in vitro cytotoxicity assessment.

Discussion of Signaling Pathways in Oxychlorosene-Induced Cell Death

The cytotoxic effects of oxychlorosene are intrinsically linked to the induction of oxidative stress by its active component, hypochlorous acid. This oxidative insult can trigger distinct cell death signaling cascades.

Apoptosis (Programmed Cell Death)

At lower, sub-lethal concentrations, HOCl is reported to induce apoptosis.[2][3] This is a regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. The key signaling events in oxidative stress-induced apoptosis include:

-

Mitochondrial Pathway (Intrinsic Pathway): Oxidative stress can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (mPTP).[9] This results in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10][11]

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of caspase-3 is a central event, leading to the cleavage of various cellular substrates and the characteristic morphological changes of apoptosis.[1] Studies have shown that HOCl-induced apoptosis in human endothelial cells is caspase-dependent.[2][3]

Necrosis (Uncontrolled Cell Lysis)

Higher concentrations of oxychlorosene are likely to cause necrosis, a form of cell death characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which triggers an inflammatory response.[2][3][4] The mechanisms of oxidative stress-induced necrosis involve:

-

ATP Depletion: Severe oxidative stress can overwhelm the cell's antioxidant defenses and rapidly deplete intracellular ATP levels.[8] This energy crisis impairs essential cellular functions, including the maintenance of ion gradients across the plasma membrane.

-

Loss of Membrane Integrity: The combination of direct oxidative damage to membrane lipids and proteins, along with the failure of ATP-dependent ion pumps, leads to a loss of plasma membrane integrity, cellular swelling (oncosis), and eventual lysis.[9][12]

-

RIPK1-Mediated Necroptosis: In some contexts, regulated necrosis, or necroptosis, can be initiated. This pathway involves the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which ultimately leads to the phosphorylation of mixed-lineage kinase domain-like pseudokinase (MLKL).[13][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis. Reactive oxygen species are known to be potent activators of this pathway.[15]

Conclusion and Future Directions

The initial investigations into the cytotoxicity of oxychlorosene, primarily through studies of its active component hypochlorous acid, reveal a clear dose-dependent effect on mammalian cells. While high concentrations induce necrosis, lower concentrations can trigger a more controlled apoptotic cell death. The underlying mechanism is rooted in the induction of oxidative stress.

For the continued development of oxychlorosene as a therapeutic agent, further research is imperative. Future studies should focus on:

-

Direct Cytotoxicity Studies: Conducting comprehensive in vitro cytotoxicity assays with oxychlorosene itself across a broad panel of normal and cancerous human cell lines to establish specific IC50 values and dose-response profiles.

-

Detailed Mechanistic Investigations: Elucidating the precise signaling pathways activated by oxychlorosene in different cell types to better understand the switch between apoptosis and necrosis.

-

In Vivo Toxicity Studies: Correlating in vitro findings with in vivo models to assess the systemic and local toxicity of oxychlorosene and to establish safe therapeutic concentrations.

A thorough understanding of the cytotoxic profile of oxychlorosene will be instrumental in optimizing its therapeutic potential while ensuring patient safety.

References

- 1. Hypochlorous Acid Induces Caspase Dependent Apoptosis in Saccharomyces cerevisiae [scirp.org]

- 2. Hypochlorous acid causes caspase activation and apoptosis or growth arrest in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Living with a killer: the effects of hypochlorous acid on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nhp.com.tr [nhp.com.tr]

- 6. In vitro cytotoxicity and antibacterial activity of hypochlorous acid antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity and antibacterial activity of hypochlorous acid antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity mechanisms of sodium hypochlorite in cultured human dermal fibroblasts and its bactericidal effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism and therapeutic targeting of necrosis, apoptosis, pyroptosis, and autophagy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Crosstalk between regulated necrosis and micronutrition, bridged by reactive oxygen species [frontiersin.org]

- 14. Interplay of Oxidative Stress and Necrosis-like Cell Death in Cardiac Ischemia/Reperfusion Injury: A Focus on Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KoreaMed Synapse [synapse.koreamed.org]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy of Oxychlorosene Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene (B1229835) sodium, a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid, is a broad-spectrum antimicrobial agent.[1][2] Upon dissolution in aqueous solutions, it releases hypochlorous acid (HOCl), a potent oxidizing agent that contributes to its bactericidal, fungicidal, virucidal, and sporicidal properties.[3][4] The mechanism of action involves the denaturation of proteins through chlorination of amino groups, oxidation of sulfhydryl groups in essential enzymes, and disruption of electron transport chains.[1] These application notes provide detailed protocols for the preparation of oxychlorosene sodium solutions and their use in various in vitro assays to evaluate their antimicrobial and cytotoxic effects.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₄ClNaO₄S |

| Molecular Weight | 429.0 g/mol [1][2] |

| Appearance | Powder |

| Aqueous Solubility | >100 mg/mL (in 0.9% saline)[1] |

| Partition Coefficient (LogP) | 7.77[1] |

In Vitro Antimicrobial Efficacy of this compound

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC | Reference |

| Multi-drug resistant bacteria | 161 strains | 0.0125% | [5] |

| Multi-drug resistant yeast | 28 strains | 0.0125% | [5] |

Table 2: Time-Kill Assay of this compound against Meticillin-Resistant Staphylococcus pseudintermedius (MRSP)

| Concentration | Exposure Time (seconds) | Average Bacterial Count (CFU/mL) | Log Reduction |

| 0.2% | 5 | 6.94 x 10⁴ | 3.4 |

| 10 | 5.63 x 10³ | - | |

| 20 | 2.96 x 10² | - | |

| 60 | 1.48 x 10² | - | |

| 0.4% | 5 | 2.12 x 10³ | 4.9 |

| 10 | 0 | >99.9% reduction | |

| [Data sourced from a study on MRSP isolates from canine skin infections][3] |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 1% (10,000 µg/mL) this compound stock solution, which can be further diluted for various in vitro assays.

Materials:

-

This compound powder

-

Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile conical tubes (50 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh 0.5 g of this compound powder.

-

Transfer the powder to a 50 mL sterile conical tube.

-

Add 50 mL of sterile, deionized water or PBS to the tube to achieve a 1% (w/v) solution.

-

Vortex the solution vigorously for 2-3 minutes to aid dissolution. A small amount of inactive residue may remain.[3]

-

For applications requiring a sterile solution for cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Store the stock solution at 2-8°C for up to 10 days or at room temperature for up to 3 days.[6] For longer-term storage, aliquoting and freezing at -20°C is recommended, although stability under these conditions should be validated.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 1% this compound stock solution.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against bacterial and fungal strains using the broth microdilution method.

Materials:

-

This compound stock solution (1%)

-

Bacterial or fungal isolates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in a 96-well plate. The final concentration range should typically span from 0.001% to 0.5%.

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the microbial inoculum to each well of the microtiter plate containing the diluted this compound.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Anti-Biofilm Assay (Biofilm Eradication)

This protocol is for assessing the ability of this compound to eradicate pre-formed biofilms.

Materials:

-

This compound stock solution (1%)

-

Biofilm-forming microbial strain

-

Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

-

Grow a 24-hour biofilm in a 96-well plate by inoculating the wells with the microbial strain and incubating under appropriate conditions.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Add serial dilutions of this compound (e.g., 0.05% to 0.4%) in fresh growth medium to the wells.

-

Incubate for a defined period (e.g., 1, 3, or 24 hours).[7]

-

Wash the wells again with PBS.

-

Stain the remaining biofilm with Crystal Violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to dry.

-

Solubilize the bound Crystal Violet with 95% ethanol or 33% acetic acid.

-

Measure the absorbance at 570 nm to quantify the biofilm biomass. A reduction in absorbance compared to the untreated control indicates biofilm eradication.

Cytotoxicity Assay (IC50 Determination)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.

Materials:

-

This compound stock solution (1%)

-

Mammalian cell line (e.g., L929 fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT or XTT reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary mechanism of action of this compound is through the non-specific oxidative damage caused by the release of hypochlorous acid.[1] This broad-acting mechanism makes it less likely to target specific signaling pathways in the way that many targeted drugs do. Instead, its effects are a result of widespread protein and enzyme denaturation.[1] However, the inflammatory response to cellular damage induced by this compound at sub-lethal concentrations could potentially involve various signaling pathways. The interaction of hypochlorous acid with cellular components can lead to oxidative stress, which is known to activate pathways such as NF-κB and MAPK. These pathways are central regulators of inflammation and cell survival.

Hypothesized Signaling Pathway Activation by this compound-Induced Oxidative Stress

Caption: Hypothesized activation of inflammatory signaling pathways by this compound.

Further research is required to elucidate the specific effects of this compound on these and other signaling cascades in various cell types.

References

- 1. This compound (52906-84-0) for sale [vulcanchem.com]

- 2. This compound | C20H34ClNaO4S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What evidence supports the use of Clorpactin (sodium oxychlorosene) for the treatment of urinary tract infections? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 4. Comparison of Breast Reconstruction Outcomes Using Oxychlorosene versus Triple Antibiotic Solution for Pocket Irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. emerypharma.com [emerypharma.com]

Standardized Protocols for Evaluating the Antimicrobial Efficacy of Oxychlorosene

For Researchers, Scientists, and Drug Development Professionals